molecular formula C14H17N3O2S B285597 N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

Cat. No.: B285597
M. Wt: 291.37 g/mol
InChI Key: QYZZDSMBOJHNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, also known as EMD-386088, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of the GABA-A receptor, which is involved in the regulation of anxiety and pain. Additionally, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the expression of COX-2. Additionally, it has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anxiolytic and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms underlying these processes.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo, and may require the use of solvents or other delivery methods. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide. One area of interest is its potential use in treating neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Additionally, its anxiolytic properties make it a potential candidate for treating anxiety disorders, which are among the most common mental health conditions. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, the development of more efficient synthesis methods could make this compound more widely available for use in research and potential therapeutic applications.

Synthesis Methods

The synthesis of N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves the reaction of 2-methylphenyl isothiocyanate with ethyl 3-amino propionate in the presence of triethylamine. The resulting intermediate is then reacted with 5-chloro-1,3,4-oxadiazole to give the final product. The yield of this reaction is reported to be around 60%.

Scientific Research Applications

N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-nociceptive properties. Additionally, it has been investigated for its potential use in treating neuropathic pain, anxiety, and depression.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-ethyl-3-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C14H17N3O2S/c1-3-15-12(18)8-9-20-14-17-16-13(19-14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,15,18)

InChI Key

QYZZDSMBOJHNOT-UHFFFAOYSA-N

SMILES

CCNC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2C

Canonical SMILES

CCNC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2C

Origin of Product

United States

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